Cas no 1208726-57-1 (1-(Azepan-1-yl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one)

1-(Azepan-1-yl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(azepan-1-yl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one
- 1-(azepan-1-yl)-2-(4-hydroxypiperidin-1-yl)ethanone
- 1-(Azepan-1-yl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one
-
- Inchi: 1S/C13H24N2O2/c16-12-5-9-14(10-6-12)11-13(17)15-7-3-1-2-4-8-15/h12,16H,1-11H2
- InChI Key: DLUAPKNSSUNURN-UHFFFAOYSA-N
- SMILES: OC1CCN(CC(N2CCCCCC2)=O)CC1
Computed Properties
- Exact Mass: 240.183778013 g/mol
- Monoisotopic Mass: 240.183778013 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.8
- XLogP3: 0.9
- Molecular Weight: 240.34
1-(Azepan-1-yl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6541-0542-5g |
1-(azepan-1-yl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one |
1208726-57-1 | 95%+ | 5g |
$2525.0 | 2023-09-06 | |
Life Chemicals | F6541-0542-10g |
1-(azepan-1-yl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one |
1208726-57-1 | 95%+ | 10g |
$3532.0 | 2023-09-06 | |
TRC | A134216-100mg |
1-(Azepan-1-yl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one |
1208726-57-1 | 100mg |
$ 115.00 | 2022-06-08 | ||
TRC | A134216-500mg |
1-(Azepan-1-yl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one |
1208726-57-1 | 500mg |
$ 435.00 | 2022-06-08 | ||
Life Chemicals | F6541-0542-0.25g |
1-(azepan-1-yl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one |
1208726-57-1 | 95%+ | 0.25g |
$694.0 | 2023-09-06 | |
Life Chemicals | F6541-0542-1g |
1-(azepan-1-yl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one |
1208726-57-1 | 95%+ | 1g |
$770.0 | 2023-09-06 | |
Life Chemicals | F6541-0542-2.5g |
1-(azepan-1-yl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one |
1208726-57-1 | 95%+ | 2.5g |
$1679.0 | 2023-09-06 | |
Life Chemicals | F6541-0542-0.5g |
1-(azepan-1-yl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one |
1208726-57-1 | 95%+ | 0.5g |
$731.0 | 2023-09-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362740-250mg |
1-(Azepan-1-yl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one |
1208726-57-1 | 98% | 250mg |
¥10269.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362740-1g |
1-(Azepan-1-yl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one |
1208726-57-1 | 98% | 1g |
¥11392.00 | 2024-08-09 |
1-(Azepan-1-yl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one Related Literature
-
1. Water
-
He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
Additional information on 1-(Azepan-1-yl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one
Recent Advances in the Study of 1-(Azepan-1-yl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one (CAS: 1208726-57-1)
The compound 1-(Azepan-1-yl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one (CAS: 1208726-57-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique azepane and hydroxypiperidine moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and potential clinical applications.
One of the key areas of investigation has been the compound's role as a selective inhibitor of specific kinases involved in inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1-(Azepan-1-yl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one exhibits high affinity for JAK3 kinases, with an IC50 value in the low nanomolar range. This finding suggests its potential utility in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. The study also highlighted the compound's favorable metabolic stability and low cytotoxicity in vitro, making it a promising candidate for further development.
Another significant advancement comes from recent structural-activity relationship (SAR) studies. Researchers have systematically modified the hydroxypiperidine moiety to optimize the compound's binding affinity and selectivity. These efforts have led to the identification of several derivatives with improved pharmacokinetic profiles, as reported in a 2024 paper in Bioorganic & Medicinal Chemistry Letters. The study utilized molecular docking simulations and X-ray crystallography to elucidate the precise interactions between the compound and its target proteins, providing valuable insights for future drug design.
In the realm of neurodegenerative diseases, preliminary in vivo studies have shown that 1-(Azepan-1-yl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one can cross the blood-brain barrier and exhibit neuroprotective effects in animal models of Alzheimer's disease. A recent preprint (2024) suggests that the compound may modulate tau protein phosphorylation through indirect mechanisms, though further validation is required. This potential dual functionality—both as a kinase inhibitor and neuroprotective agent—makes it particularly interesting for multifactorial diseases.
The synthesis and scale-up of this compound have also seen recent improvements. A novel synthetic route published in Organic Process Research & Development (2023) offers a more efficient, high-yield preparation method that reduces the number of steps from seven to four, while maintaining excellent purity (>99%). This advancement addresses previous challenges in large-scale production and could facilitate future clinical development.
Looking forward, several pharmaceutical companies have included derivatives of 1-(Azepan-1-yl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one in their preclinical pipelines. While clinical trials have not yet been initiated, the accumulating evidence of its therapeutic potential and improved synthetic accessibility suggest that this compound class may transition to clinical evaluation within the next 2-3 years. Researchers continue to explore its applications in oncology, with particular interest in its potential to overcome resistance to existing kinase inhibitors.
1208726-57-1 (1-(Azepan-1-yl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one) Related Products
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)



